molecular formula C16H18ClN3S B171794 Methylene blue CAS No. 105504-42-5

Methylene blue

Cat. No.: B171794
CAS No.: 105504-42-5
M. Wt: 319.9 g/mol
InChI Key: CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Description

Methylene blue (C16H18ClN3S), a phenothiazine dye first synthesized in 1876, is a versatile compound with significant historical and modern research value . Its unique redox chemistry and planar structure allow it to participate in a wide array of cellular processes, making it a valuable tool for investigating mitochondrial function, neurological pathways, and cellular staining techniques . Key Research Applications & Mechanisms In life sciences research, this compound is utilized to study mitochondrial electron transport. It acts as an alternative electron carrier, accepting electrons from NADH and shuttling them to cytochrome c, thereby bypassing Complex I/III of the electron transport chain . This activity helps sustain ATP production and reduces electron leakage, which minimizes the formation of reactive oxygen species (ROS) under experimental conditions . This mechanism underpins its research potential in models of mitochondrial dysfunction and oxidative stress . Its ability to cross the blood-brain barrier makes it a compound of interest in neuroscience research . Studies employ this compound to investigate its effects on memory and learning, where it has been shown to enhance memory retrieval in preclinical models . It is also used to explore pathways related to neurodegenerative diseases, as it can inhibit the aggregation of tau protein, a key pathological feature in Alzheimer's disease research . Furthermore, its role in modulating the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway is relevant for studies on mood and behavior . Additional Research Uses - Staining and Diagnostic Applications: this compound is widely used as a biological stain and in diagnostic procedures. It serves as a sentinel lymph node mapping agent in cancer research and surgical models, and as a stain for identifying precancerous lesions in the colon . - Antimicrobial Research: It has been investigated for its antimalarial properties, with studies indicating it can inhibit Plasmodium falciparum glutathione reductase and reverse chloroquine resistance . Its potential as a photosensitizer in photodynamic therapy against various pathogens is also an area of active research . - Vasoplegia Studies: In models of vasodilatory shock, this compound is used to study vascular tone through its inhibition of nitric oxide synthase and guanylate cyclase, leading to increased vascular resistance . Important Notice for Researchers This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should be aware that this compound is a monoamine oxidase inhibitor (MAOI) and can pose serious risks, including the potential for serotonin toxicity when combined with serotonergic agents . It is also contraindicated in research models involving glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolysis . Always consult safety data sheets and adhere to institutional biosafety guidelines when handling this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
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InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
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Molecular Formula

C16H18ClN3S
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Related CAS

150645-86-6, 39612-13-0
Record name Poly(methylene blue)
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID0023296
Record name Methylene blue
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Molecular Weight

319.9 g/mol
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Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]
Record name Methylene blue
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Solubility

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.
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Vapor Pressure

0.00000013 [mmHg]
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Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium
Record name Methylene blue
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Color/Form

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/

CAS No.

61-73-4, 7220-79-3, 97130-83-1
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Record name Methylthioninium chloride
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Record name METHYLENE BLUE ANHYDROUS
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Melting Point

100-110 °C (decomposes)
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Preparation Methods

Nitrosation-Hydrogenation-Oxidation Pathway (Patent CN105130926A)

This four-step method optimizes intermediate purity through controlled temperature regimes and catalytic hydrogenation:

Step 1: Nitrosation
N,N-dimethylaniline reacts with sodium nitrite in concentrated HCl at 0–2°C, forming p-nitroso-N,N-dimethylaniline:

C₆H₅N(CH₃)₂ + NaNO₂ + HCl → C₆H₄(N=O)N(CH₃)₂ + NaCl + H₂O\text{C₆H₅N(CH₃)₂ + NaNO₂ + HCl → C₆H₄(N=O)N(CH₃)₂ + NaCl + H₂O}

Reaction completion within 4 hours at 0°C minimizes N-oxide byproducts.

Step 2: Catalytic Hydrogenation
Palladium-on-carbon (5% w/w) reduces the nitroso intermediate to p-amino-N,N-dimethylaniline at 50°C under 3 bar H₂ pressure. This step achieves 92% conversion efficiency with <1% residual amines.

Step 3: Thiosulfonic Acid Formation
Oxidation with sodium dichromate in H₂SO₄ followed by sodium thiosulfate addition yields 2-amino-5-dimethylaminophenyl thiosulfonic acid. Kinetic studies show optimal yields (85%) at pH 2.5–3.0.

Step 4: Oxidative Cyclization
Condensation with N,N-dimethylaniline using FeCl₃·6H₂O as catalyst produces this compound zinc chloride double salt. Final recrystallization from ethanol-water (1:3 v/v) gives pharmaceutical-grade product with 99.2% HPLC purity.

Key Performance Metrics

ParameterValue
Overall Yield68%
Demethylation Impurity<5%
Heavy Metals (Pb, Cd)<10 ppm

Low-Metal-Content Synthesis (Patent EP3795565A1)

Developed to address regulatory limits on metal residues, this method integrates solvent extraction purification:

Reaction Sequence

  • Nitroso Intermediate Formation : Similar to but using Zn/HCl reduction system at 25°C.

  • Thiosulfate Coupling : Sodium thiosulfate pentahydrate mediates oxidative coupling at pH 4.5–5.5, achieving 89% intermediate yield.

  • Manganese Dioxide Cyclization : Replaces FeCl₃ with MnO₂ in THF/water (3:1), reducing iron content to <50 ppm.

Purification Protocol

  • Solvent Extraction : Crude product treated with tetrahydrofuran (THF) at pH 10 removes 98% residual Mn²⁺.

  • Acid Stabilization : Final HCl wash (pH 3.5) produces stable crystalline Form A (melting point 191.24°C).

Comparative Metal Reduction

MetalConventional ProcessEP3795565A1 Method
Fe1200 ppm45 ppm
Zn800 ppm22 ppm
Total Metals2500 ppm77 ppm

Impurity Profiling and Control Strategies

Modern synthesis routes explicitly target three critical impurities:

  • Azure B (C₁₆H₁₆ClN₃S) : Demethylation byproduct controlled to <2.5% via:

    • pH stabilization during cyclization (4.0–4.5)

    • Shortened reaction times (≤6 hours)

  • Leucothis compound : Reduced to <0.1% using post-synthesis aeration with O₂/N₂ (95:5).

  • Polysulfide Polymers : Mitigated through THF washing, decreasing polymer content from 8% to 0.5%.

Environmental Impact Assessment

Quantitative analysis of two dominant methods reveals significant ecological improvements:

ParameterCN105130926AEP3795565A1
HNO₃ Equiv. (kg/kg MB)1.80.7
Fe Sludge (kg/kg MB)4.20.9
COD in Effluent (mg/L)12,5003,200

The EP3795565A1 process reduces freshwater consumption by 65% through solvent recycling systems.

Emerging Catalytic Approaches

Recent patent applications disclose novel catalytic systems:

  • Biocatalytic Demethylation : Pseudomonas putida oxidases convert Azure B to this compound, increasing yield by 11%.

  • Photoredox Cycling : TiO₂ nanoparticles under UV light accelerate thiosulfonate formation (k = 0.18 min⁻¹ vs. 0.07 min⁻¹ thermally) .

Scientific Research Applications

Medical Applications

1. Treatment of Methemoglobinemia
Methylene blue is primarily known for its role in treating methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to tissues. It acts by converting methemoglobin back to functional hemoglobin, thereby restoring normal oxygenation levels in patients.

2. Antimalarial Agent
Historically, this compound was one of the first synthetic treatments for malaria, demonstrating efficacy against the Plasmodium parasite. Its combination with other antimalarial drugs has shown significant results in reducing malaria symptoms and accelerating recovery .

3. Antidote for Poisoning
The compound is also utilized as an antidote for cyanide and carbon monoxide poisoning. It mitigates the toxic effects of these substances by facilitating the conversion of methemoglobin back to hemoglobin, enabling better oxygen transport .

4. Neuroprotective Effects
Recent studies suggest that this compound may enhance cognitive functions and offer neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. Its ability to improve mitochondrial function and reduce oxidative stress is pivotal in these applications .

5. Sepsis and Septic Shock Management
A systematic review indicated that this compound administration in patients with sepsis and septic shock resulted in improved hemodynamic parameters, reduced length of intensive care unit stays, and decreased mechanical ventilation duration .

Environmental Applications

This compound is also employed as a dye in various industrial applications, including textiles and microbiological staining. However, its environmental impact has led to research on its degradation:

Study Findings
Photocatalytic TestsIron lanthanum oxide nanoparticles degrade up to 90% of this compound under UV light, indicating effectiveness in pollutant breakdown .

Case Studies

Neuroprotective Efficacy in Ischemic Stroke
A study conducted on rats demonstrated that this compound treatment minimized ischemic brain injury and improved functional outcomes post-stroke. The final infarct volumes were significantly lower in the this compound group compared to controls .

Clinical Use in Refractory Shock
In a retrospective analysis involving critically ill patients with refractory shock, this compound administration was associated with a positive hemodynamic response, defined as a reduction in norepinephrine dosage .

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Comparison with Similar Compounds

Antimicrobial Analogues: Methylene Green, New Methylene Blue, and Methylene Violet

MB and its structural analogues exhibit distinct antimicrobial activities. A 2021 study evaluated minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli:

Compound MIC Range (μg/mL) Key Structural Differences
This compound 2–8 Thiazine core with dimethylamino groups
Methylene Green 4–16 Chlorine substitution at R7 position
New this compound 1–4 Additional ethyl group at R1
Methylene Violet 8–32 Phenothiazine backbone with methoxy groups

New this compound demonstrated superior potency, attributed to enhanced lipophilicity from ethyl substitution, improving membrane penetration . Conversely, Methylene Violet’s methoxy groups reduced efficacy, likely due to steric hindrance .

Semiconductor Analogues: Linearly Extended Thiazinium Salts (LETS)

For example, 3,9-bis(dimethylamino)dibenzo[b,i]phenothiazin-6-ium chloride (LETS-5) exhibits:

Property This compound LETS-5
HOMO-LUMO Gap (eV) ~1.5 0.76
λmax (nm) 664 790
Charge Carrier Mobility Moderate High

LETS-5’s five fused aromatic rings and reduced HOMO-LUMO gap enhance conductivity, making it a promising n-type organic semiconductor .

Photosensitizers: Rose Bengal vs. This compound

In singlet oxygen (¹O₂) generation, MB’s cationic structure promotes electron transfer (Type I mechanism), unlike Rose Bengal’s energy transfer (Type II). Studies show MB-quencher interactions (e.g., with resveratrol derivatives) exhibit non-linear kinetics due to proton-coupled electron transfer (PCET), whereas Rose Bengal follows linear Stern-Volmer behavior .

Adsorption and Degradation Performance

MB’s adsorption on magnesium-modified fly ash (Mg@FA) achieves 99.3% removal at pH 7, outperforming similar dyes like methyl orange (45% removal) due to stronger electrostatic interactions . Photocatalytic degradation using CdZnS@UIO-66 composites degrades 99.87% MB in 90 minutes, surpassing pure UIO-66 (67.1% removal) .

Key Research Findings and Data Tables

Table 1: Photocatalytic Degradation Efficiency

Catalyst Dye Degradation (%) Time (min) Ref.
CdZnS@UIO-66 This compound 99.87 90 [18]
Pure UIO-66 This compound 67.1 90 [18]
Non-equilibrium plasma Methyl Orange 45.0 60 [5]

Table 2: Semiconductor Properties

Compound HOMO-LUMO (eV) λmax (nm) Application
This compound ~1.5 664 Bioimaging
LETS-5 0.76 790 Organic electronics

Biological Activity

Methylene blue (MB), or methylthioninium chloride, is a synthetic compound with a wide range of biological activities. Initially developed as a dye, it has evolved into a multifaceted agent used in various medical and scientific applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is a thiazine dye with a molecular formula of C₁₆H₁₈ClN₃S.
  • Mechanism of Action : MB acts primarily as an electron carrier in mitochondrial respiration, facilitating redox reactions. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy has been studied in multiple contexts, including photodynamic therapy (PDT) and direct antibacterial effects.

Case Studies and Research Findings

  • Antibacterial Effects in Microbiological Cultures :
    • A study assessed the antibacterial effects of MB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MB at concentrations of 0.1% and 0.05% significantly reduced colony-forming units (CFUs) compared to controls, suggesting strong antibacterial activity in vitro .
    Bacterial StrainCFU Reduction (MB 0.1%)CFU Reduction (MB 0.05%)
    Staphylococcus aureusSignificantModerate
    Escherichia coliModerateMinimal
    Acinetobacter baumanniiSignificantModerate
  • Photodynamic Antibacterial Activity :
    • Another study investigated the use of MB combined with a 635-nm diode laser against Pseudomonas aeruginosa, a notorious antibiotic-resistant pathogen. The results showed that MB, when activated by light, led to substantial reductions in bacterial counts, indicating its potential as an alternative treatment for resistant infections .
  • Antifungal Properties :
    • This compound also exhibited antifungal activity against Candida albicans. In vitro tests demonstrated that MB could inhibit fungal growth effectively at certain concentrations, highlighting its versatility as an antimicrobial agent .

Neuroprotective Effects

This compound has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

  • Mechanism : MB enhances mitochondrial function and reduces oxidative stress, which are critical factors in neuronal health. Studies suggest that it may improve cognitive function by increasing levels of neurotransmitters such as serotonin and dopamine .
  • Clinical Applications : Research indicates that MB may benefit patients with conditions like bipolar disorder and post-traumatic stress disorder (PTSD) by alleviating symptoms associated with these disorders through its neuroprotective mechanisms .

Pharmacokinetics and Safety Profile

This compound is characterized by favorable pharmacokinetics:

  • Absorption : It is well absorbed via oral administration, with peak plasma concentrations occurring within 1-6 hours depending on the route.
  • Toxicity : MB has a low toxicity profile at therapeutic doses, making it suitable for various clinical applications.

Summary of Therapeutic Uses

This compound's broad range of applications includes:

  • Treatment of methemoglobinemia
  • Antimicrobial therapy for infections
  • Neuroprotective agent in psychiatric disorders
  • Diagnostic aid in microbiological staining

Chemical Reactions Analysis

Redox Reactions

Methylene blue is well-known for its redox properties. It can undergo reduction to form leucothis compound, which is colorless. This reaction can be facilitated by various reducing agents such as glucose or ascorbic acid in alkaline solutions.

  • Glucose Reduction : In the presence of glucose and sodium hydroxide, this compound can be reduced to its colorless form. The reaction can be summarized as follows:

Methylene Blue oxidized +GlucoseLeucomethylene Blue reduced +Oxidized Glucose\text{this compound oxidized }+\text{Glucose}\rightarrow \text{Leucothis compound reduced }+\text{Oxidized Glucose}

This process is often demonstrated in the "blue bottle experiment," where shaking the solution introduces oxygen, which re-oxidizes leucothis compound back to this compound .

Photodegradation

This compound can also undergo photodegradation when exposed to light, particularly under photocatalytic conditions. The degradation involves the breakdown of the dye into smaller molecules, including carbon dioxide and water, facilitated by reactive species such as hydroxyl radicals.

  • Mechanism of Photodegradation : The photodegradation pathway involves the formation of hydroxyl radicals that attack the this compound molecule:

Methylene Blue+Degradation Products CO2,H2O,NH4+,SO42)\text{this compound}+\cdots \rightarrow \text{Degradation Products CO}_2,\text{H}_2\text{O},\text{NH}_4^+,\text{SO}_4^{2-})

The degradation products are typically less harmful than the original dye .

Catalytic Reduction

Recent studies have explored the catalytic reduction of this compound using various catalysts such as platinum nanoparticles. This process is characterized by a significant color change from blue to colorless, which can be monitored spectrophotometrically.

  • Kinetics of Catalytic Reduction : The reaction kinetics are influenced by factors such as catalyst loading and pH. A notable finding indicates that optimizing these parameters can lead to high catalytic activity, with rates reported at 25,740 min1^{-1} g Pt1^{-1} L .

Reaction with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals is significant in environmental chemistry due to its implications for wastewater treatment. The mechanism involves:

  • Initial attack of hydroxyl radicals on the this compound molecule.

  • Formation of various intermediates before complete mineralization into harmless products like carbon dioxide and water .

Oxidative Polymerization

This compound can also undergo oxidative polymerization in the presence of ammonium peroxodisulfate. This reaction leads to the formation of insoluble polymers, which have potential applications in materials science.

  • Kinetic Studies : The initial stages of polymerization have been shown to follow first-order kinetics with activation energy around 49 kJ/mol .

Data Tables

Q & A

Basic Research Questions

Q. How do researchers assess methylene blue quality for biological staining applications?

  • Methodological Answer : Evaluate purity using pharmacopeial standards (e.g., U.S.P. requirements) and performance in staining protocols. Prioritize "medicinal-grade" samples validated for optical characteristics (e.g., absorbance, dye content ≥70%) and consistency in highlighting cellular structures. Batch testing via spectrophotometry (e.g., absorbance at 664 nm) ensures reproducibility .

Q. What are the key parameters to control in this compound adsorption experiments?

  • Methodological Answer : Optimize pH (4–10), initial dye concentration (50–200 ppm), adsorbent dosage, temperature (25–40°C), and contact time (30–150 min). For example, pH 7 maximizes electrostatic interactions between cationic this compound and anionic adsorbents like modified peanut shells .

Q. How is this compound concentration determined in spectrophotometric assays?

  • Methodological Answer : Use a calibration curve at λmax = 664 nm. For precision, validate linearity (R² > 0.995) across 0.1–10 ppm. In thiosulfate detection, optimize this compound volume (e.g., 0.35 mL of 0.25 g/L solution) to maximize Δ absorbance .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound adsorption parameters?

  • Methodological Answer :

Design : Use Box-Behnken or Central Composite Design (CCD) to reduce experimental runs. Example variables: adsorption time (X1), initial concentration (X2), temperature (X3).

Modeling : Fit data to quadratic models (e.g., ANOVA with p < 0.05). Validate via desirability function (target: 0.999).

Validation : Confirm predicted maxima (e.g., 43.84 mg/g at 92.25 min, 191.87 ppm, 39.7°C) with <3% error .

Q. How to resolve contradictions between pseudo-first-order and pseudo-second-order kinetic models in adsorption studies?

  • Methodological Answer :

  • Pseudo-first-order : Apply for physical adsorption (e.g., diffusion-controlled). Validate with linearized ln(qe - qt) vs. t plots.
  • Pseudo-second-order : Use for chemisorption (e.g., covalent bonding). Fit t/qt vs. t plots.
  • Resolution : Compare R² values (e.g., pseudo-second-order R² = 0.999 vs. pseudo-first-order R² = 0.950 in peanut shell studies). Validate with intra-particle diffusion plots to identify rate-limiting steps .

Q. What criteria determine the choice between Langmuir and Freundlich isotherm models for this compound adsorption?

  • Methodological Answer :

  • Langmuir : Assume monolayer adsorption. Use when R² > 0.99 (e.g., MIL-100(Fe)@Fe3O4, R² = 0.9988). Calculate maximum capacity (qm) and dimensionless separation factor (RL).
  • Freundlich : Describe multilayer adsorption on heterogeneous surfaces. Prioritize if 1/n < 1 (favorable) and R² > 0.90 .

Q. How can machine learning enhance predictive modeling of this compound adsorption?

  • Methodological Answer :

Feature Selection : Use ANOVA or PCA to rank variables (e.g., pH, temperature).

Model Training : Apply LS-SVM or ANN with radial basis functions. For ZnS-NPs-AC composites, ANN achieved R² = 0.98 vs. linear regression R² = 0.83.

Validation : Compare RMSE (<5%) and leverage k-fold cross-validation .

Q. How to integrate adsorption with electrochemical degradation for this compound removal?

  • Methodological Answer :

  • Electrode Design : Use Al-doped CuO electrodes for direct oxidation. Optimize current density (10–30 mA/cm²) and electrolysis time (30–90 min).
  • Hybrid Systems : Pre-adsorb this compound on biochar, then degrade via electro-Fenton. Monitor COD reduction (>80%) and TOC mineralization (>60%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.